5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

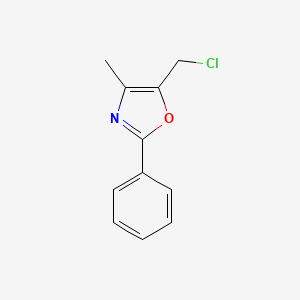

The molecular structure of 5-(chloromethyl)-4-methyl-2-phenyl-1,3-oxazole is characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, with specific substitution patterns that define its chemical identity. The compound bears the Chemical Abstracts Service registry number 625106-10-7 and exhibits the molecular formula C₁₁H₁₀ClNO with a molecular weight of 207.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(chloromethyl)-4-methyl-2-phenyl-1,3-oxazole, reflecting the systematic naming convention that identifies the positions of substituents on the oxazole ring.

The molecular architecture consists of the fundamental oxazole heterocycle with three distinct substituent groups positioned at specific ring locations. The phenyl group occupies the 2-position of the oxazole ring, providing aromatic character and contributing to the overall stability of the molecular framework. The methyl group at the 4-position represents a simple alkyl substituent that influences both the electronic properties and steric environment of the molecule. The chloromethyl group at the 5-position introduces both electronic and functional group characteristics that significantly impact the compound's reactivity profile and potential chemical transformations.

The Simplified Molecular Input Line Entry System representation of this compound is CC1=C(N=C(O1)C2=CC=CC=C2)CCl, which provides a linear notation describing the connectivity and atomic arrangement within the molecular structure. This representation clearly delineates the oxazole ring system with its characteristic nitrogen-oxygen heterocycle and the specific positioning of the three substituent groups. The International Chemical Identifier string InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 offers an additional standardized method for representing the molecular structure with complete stereochemical and connectivity information.

Crystallographic Data and Bonding Patterns

The crystallographic characterization of 5-(chloromethyl)-4-methyl-2-phenyl-1,3-oxazole reveals important structural parameters that define the spatial arrangement of atoms within the molecular framework. Based on computational chemistry data and experimental crystallographic studies of related oxazole compounds, specific bond lengths and angles can be established for this heterocyclic system. The oxazole ring exhibits characteristic geometric parameters consistent with the aromatic nature of this five-membered heterocycle, with carbon-nitrogen and carbon-oxygen bond lengths reflecting the delocalized electronic structure inherent to such systems.

The phenyl substituent at the 2-position adopts a specific orientation relative to the oxazole plane, with the interplanar angle influenced by both steric factors and electronic interactions between the aromatic systems. X-ray crystallographic studies of similar oxazole derivatives have demonstrated that the phenyl group typically exhibits a slight rotation from coplanarity with the oxazole ring, optimizing the balance between conjugative stabilization and steric strain. The carbon-carbon bond connecting the phenyl group to the oxazole ring demonstrates typical aromatic carbon-carbon bond characteristics, with lengths consistent with partial double bond character due to conjugation effects.

| Bond Type | Typical Bond Length (Angstroms) | Angular Parameters |

|---|---|---|

| Oxazole C-N | 1.30-1.32 | N-C-O angle: 108-110° |

| Oxazole C-O | 1.36-1.38 | C-N-C angle: 105-107° |

| C-Phenyl | 1.47-1.49 | Interplanar angle: 15-25° |

| C-Methyl | 1.50-1.52 | C-C-H angle: 109-111° |

| C-Chloromethyl | 1.78-1.80 | C-Cl bond: tetrahedral |

The chloromethyl substituent introduces distinctive bonding characteristics, particularly the carbon-chlorine bond which exhibits typical alkyl halide properties with bond lengths of approximately 1.78-1.80 angstroms. The tetrahedral geometry around the carbon atom bearing the chlorine substituent results in specific angular relationships that influence the overall molecular conformation. The methyl group at the 4-position demonstrates standard alkyl carbon-hydrogen bonding parameters with tetrahedral geometry and typical C-H bond lengths of approximately 1.09 angstroms.

Comparative Analysis with Related Oxazole Derivatives

The structural characteristics of 5-(chloromethyl)-4-methyl-2-phenyl-1,3-oxazole can be effectively evaluated through comparison with related oxazole derivatives that share similar substitution patterns or functional group arrangements. The positional isomer 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, which bears the same substituents in swapped positions, provides an excellent reference for understanding the impact of substituent positioning on molecular properties. This isomeric relationship demonstrates how subtle changes in substitution patterns can influence both physical properties and chemical reactivity while maintaining the same molecular formula C₁₁H₁₀ClNO.

Comparative analysis with 2-phenyl-1,3-oxazole, the parent compound lacking the methyl and chloromethyl substituents, reveals the electronic and steric effects introduced by additional substitution. The parent compound exhibits a molecular formula of C₉H₇NO with a molecular weight of 145.16 grams per mole, significantly lower than the target compound. The introduction of the methyl and chloromethyl groups increases both molecular complexity and functional group diversity, providing additional sites for chemical modification and influencing the overall electronic distribution within the aromatic system.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole | C₁₁H₁₀ClNO | 207.66 | Chloromethyl at position 5, methyl at position 4 |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C₁₁H₁₀ClNO | 207.66 | Chloromethyl at position 4, methyl at position 5 |

| 2-Phenyl-1,3-oxazole | C₉H₇NO | 145.16 | Unsubstituted oxazole ring |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C₁₁H₉NO₂ | 187.19 | Aldehyde functionality at position 5 |

The comparison with trifluoromethyl-substituted oxazole derivatives, such as 2-(4-trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, illustrates the impact of electron-withdrawing groups on the aromatic ring system. This compound, with molecular formula C₁₂H₉ClF₃NO and molecular weight 275.65 grams per mole, demonstrates how fluorine substitution on the phenyl ring significantly alters both electronic properties and molecular weight compared to the unsubstituted phenyl derivative. The trifluoromethyl group introduces strong electron-withdrawing characteristics that influence the overall electronic distribution and potentially affect both chemical reactivity and physical properties.

Analysis of 4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde provides insight into the effects of oxidized functional groups at the 5-position. This derivative, with molecular formula C₁₁H₉NO₂ and molecular weight 187.19 grams per mole, demonstrates how the replacement of a chloromethyl group with an aldehyde functionality significantly alters both the chemical reactivity profile and the potential for further synthetic transformations. The aldehyde group introduces carbonyl chemistry possibilities while maintaining the fundamental oxazole framework and phenyl substitution pattern that characterizes this family of compounds.

Propiedades

IUPAC Name |

5-(chloromethyl)-4-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNKNGMCTHWKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652775 | |

| Record name | 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625106-10-7 | |

| Record name | 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis via Cyclization and Chloromethylation

A common synthetic approach involves a multi-step reaction starting from suitable precursors such as 2-phenyl-4-methyl-1,3-oxazole or related intermediates. The key steps include:

Step 1: Formation of the Oxazole Core

The oxazole ring is typically constructed by cyclization of α-haloketones or amide precursors under dehydrating conditions. Conventional methods such as the Robinson-Gabriel synthesis or cyclocondensation reactions are employed, often using mineral acids or polyphosphoric acid to promote ring closure. These methods yield 2,5-disubstituted oxazoles with moderate to good yields (50-60%) depending on the reagents and conditions.Step 2: Introduction of the Chloromethyl Group

The chloromethyl group at position 5 is usually introduced via chloromethylation of the oxazole intermediate. This can be achieved by reacting the oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of Lewis acid catalysts like zinc chloride. The reaction is often carried out under reflux in solvents such as chloroform or 1,4-dioxane to ensure complete conversion.

Specific Reported Method

Industrial Production Considerations

Industrial synthesis of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole typically adapts the above laboratory methods with optimizations such as:

- Use of continuous flow reactors for better control over reaction parameters (temperature, pressure, reagent feed rates), improving yield and purity.

- Automation of reagent addition and in-line monitoring to minimize side reactions, especially hydrolysis of the chloromethyl group.

- Employment of greener solvents and catalysts where possible to align with sustainable chemistry principles.

Analytical Characterization Techniques

To confirm successful synthesis and purity, the following techniques are standard:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure, substitution pattern | Characteristic aromatic protons, methyl signals, chloromethyl group signals in ^1H and ^13C NMR |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula confirmation | Molecular ion peak at m/z consistent with C₁₁H₁₀ClNO |

| Infrared (IR) Spectroscopy | Functional group identification | C-Cl stretch around 600-800 cm⁻¹, oxazole ring vibrations |

| Physical Properties Measurement | Boiling point, density, logP | Boiling point ~343.6 °C, density ~1.1 g/cm³, logP ~2.8 indicating moderate lipophilicity |

Summary Table of Preparation Methods

Research Findings and Notes

- The chloromethyl group is highly reactive and facilitates further functionalization, such as nucleophilic substitution to introduce amino or thiol groups, enhancing the compound’s utility in medicinal chemistry.

- Reaction conditions must be carefully controlled to avoid hydrolysis or decomposition of the chloromethyl substituent.

- Use of Lewis acid catalysts like zinc chloride improves chloromethylation efficiency.

- Green chemistry approaches are emerging for oxazole synthesis but have limited direct application to chloromethyl-substituted oxazoles yet.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to different derivatives with altered properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

Oxidation Products: Oxidation can yield compounds with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduction can produce alcohols or amines, depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

The compound has been identified as a lead structure for the development of novel anticancer agents. Studies have shown that it exhibits inhibitory effects on cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction. For instance, molecular docking studies have predicted its binding affinity to specific targets involved in cancer signaling pathways, enhancing the understanding of its therapeutic potential.

Antimicrobial Activity

Research indicates that 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole possesses notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial activity. This makes it a candidate for further development into antimicrobial therapies .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in synthesizing novel materials with specific electronic or optical properties. Its unique structural features contribute to the creation of advanced materials suitable for applications in electronics and photonics. The chloromethyl group enhances reactivity, allowing for the modification of material properties to meet specific requirements.

Biological Studies

Biochemical Assays

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate the dynamics of enzyme-substrate interactions and elucidate biological pathways.

Case Study 1: Anticancer Activity

In a study published in Chemistry & Biology, researchers synthesized derivatives of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can significantly impact anticancer activity .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form

Actividad Biológica

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C11H10ClN2O

- Molecular Weight : Approximately 224.66 g/mol

- Functional Groups : Contains a chloromethyl group, a methyl group, and a phenyl group attached to the oxazole ring.

Biological Activities

Anticancer Activity

Research indicates that 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole exhibits significant anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with values as low as 2.76 µM for certain derivatives .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been evaluated using the agar-well diffusion method, showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibacterial agent .

The biological activity of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Cell Signaling Modulation : It can affect signal transduction pathways that regulate cell growth and apoptosis, enhancing its therapeutic potential against tumors .

Structure-Activity Relationship (SAR)

The structure of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole is crucial for its biological activity. Variations in substituents lead to different biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-5-methyl-2-phenyl-1,3-oxazole | Bromomethyl instead of chloromethyl | Similar antimicrobial activity |

| 5-Methyl-2-(3-methoxyphenyl)-1,3-oxazole | Different substituent on phenyl | Anticancer properties |

| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | Additional methyl group on phenyl | Enhanced activity against certain cancer cell lines |

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole:

- Synthesis of Derivatives : Researchers synthesized various derivatives to enhance biological activity. One study reported a derivative with an IC50 value of 1.143 µM against renal cancer cell lines .

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound in treating tumors, revealing significant tumor reduction rates compared to control groups .

Comparación Con Compuestos Similares

Substitution at the 2-Position

- 5-(Chloromethyl)-2-ethyl-1,3-oxazole (C₆H₈ClNO, MW: 145.58 g/mol): Replacing the phenyl group with an ethyl group reduces steric bulk and molecular weight.

- 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole (C₈H₁₂ClNO, MW: 173.64 g/mol): The propyl substituent increases hydrophobicity compared to the ethyl analog, which may enhance membrane permeability in biological systems .

Halogen-Substituted Phenyl Derivatives

- 5-(4-Bromophenyl)-4-methyl-1,3-oxazole (C₁₀H₈BrNO, MW: 246.08 g/mol): Bromine substitution increases molecular weight and polarizability, which may enhance halogen bonding in drug-receptor interactions. This compound has been studied for aromatase inhibition .

- 5-(3-Bromophenyl)-4-methyl-1,3-oxazole (C₁₀H₈BrNO, MW: 246.08 g/mol): The meta-bromine substituent alters electronic distribution compared to the para isomer, influencing reactivity in cross-coupling reactions .

Functional Group Modifications

- 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-oxazole (C₁₀H₁₁N₂O, MW: 175.21 g/mol): Replacing the chloromethyl group with an aminomethyl (–CH₂NH₂) group reduces logP to 2.809 (from 2.809 in the parent compound), improving water solubility and making it a candidate for prodrug design .

Comparison with Heterocyclic Variants

Thiazole Derivatives

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1, C₁₁H₉NO₂S, MW: 219.26 g/mol): Replacing the oxygen atom in oxazole with sulfur (thiazole) increases electron density and alters metabolic stability. The carboxylic acid group enhances polarity, making this derivative suitable for metal coordination .

Oxadiazole Derivatives

- 3,5-Disubstituted 1,2,4-oxadiazoles (e.g., 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazole):

The 1,2,4-oxadiazole core introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity and thermal stability. These compounds are often explored as bioisosteres for ester or amide groups .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The chloromethyl group in 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole serves as a versatile handle for nucleophilic substitution, enabling the synthesis of amine or ether derivatives .

- Biological Activity : Bromophenyl-substituted oxazoles exhibit aromatase inhibition, highlighting the role of halogen substituents in modulating enzyme binding .

- Thermal Stability : Oxadiazole derivatives generally exhibit higher thermal stability than oxazoles due to resonance stabilization, making them suitable for high-temperature applications .

Q & A

Q. What are the standard synthetic routes for 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-oxazole?

The compound is typically synthesized via multi-step protocols involving cyclocondensation or nucleophilic substitution. For example, oxazole derivatives are often prepared by reacting α-haloketones with amides or via the Robinson-Gabriel synthesis. A chloromethyl group can be introduced using reagents like chloromethyl methyl ether or through post-synthetic modification of a hydroxymethyl intermediate with thionyl chloride (SOCl₂). Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize hydrolysis of the chloromethyl group .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the oxazole ring structure and substituent positions (e.g., aromatic protons, methyl groups).

- HRMS : Validates molecular formula and purity.

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600-800 cm⁻¹).

- Physical Properties : Boiling point (343.6°C), LogP (2.81), and density (1.1 g/cm³) from experimental data ensure consistency with literature .

Q. How does the chloromethyl group influence the compound’s reactivity?

The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophilic substitution, enabling derivatization into amines, thiols, or azides. For example, reacting with ammonia yields 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-oxazole (CAS 165735-97-7), a precursor for bioactive molecules. Solvent polarity and base selection (e.g., K₂CO₃ in DMF) are critical to avoid competing side reactions .

Advanced Research Questions

Q. What experimental design challenges arise when synthesizing derivatives of this compound?

Key challenges include:

- Regioselectivity : Competing reactions at the oxazole ring (e.g., electrophilic substitution at C4 vs. C5) require precise stoichiometry and catalysts.

- Moisture Sensitivity : The chloromethyl group hydrolyzes readily; reactions must be conducted under inert atmospheres (N₂/Ar) with dried solvents.

- Purification : Derivatives often require chromatography (e.g., silica gel, eluent: hexane/EtOAc) or recrystallization to isolate pure products .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., LogP, melting point)?

Discrepancies may arise from impurities or measurement methods. Cross-validate data using:

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, substituent orientation) .

- Thermogravimetric Analysis (TGA) : Confirms decomposition points vs. melting points.

- Computational Chemistry : DFT calculations (e.g., Gaussian software) predict LogP and compare with experimental values .

Q. What strategies optimize the compound’s stability in biological assays?

- Prodrug Design : Mask the chloromethyl group with protecting groups (e.g., acetyl) to reduce hydrolysis in aqueous media.

- Formulation : Use lyophilization or liposomal encapsulation to enhance shelf life.

- Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis at pH 7.4) via HPLC-MS to identify stable derivatives .

Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.